Desacetylravidomycin

Description

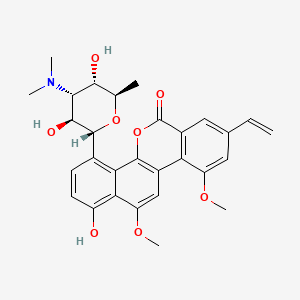

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008241 | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-27-2 | |

| Record name | Desacetylravidomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Desacetylravidomycin

Executive Summary & Compound Profile

Desacetylravidomycin (Deacetylravidomycin) is a potent antitumor antibiotic belonging to the gilvocarcin-type class of C-glycoside polyketides.[1] Originally isolated as a minor metabolite from Streptomyces ravidus, it exhibits superior stability and biological activity compared to its parent compound, ravidomycin.[1]

Its defining characteristic is light-dependent cytotoxicity (photosensitization), where irradiation with near-UV or visible blue light triggers DNA intercalation and subsequent strand scission via Topoisomerase II inhibition.

Physicochemical Profile

| Property | Data |

| CAS Number | 88580-27-2 |

| Formula | C₂₉H₃₁NO₈ |

| Molecular Weight | 521.56 g/mol |

| Class | Aminoglycoside / Gilvocarcin-type |

| Aglycone | Defucogilvocarcin V (Chrysomycin-type) |

| Sugar Moiety | D-Ravidosamine (Amino sugar) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂O |

| Appearance | Yellow crystalline solid |

Biosynthetic Origin & Strain Cultivation

The production of desacetylravidomycin is governed by a Type II Polyketide Synthase (PKS) pathway. The gene cluster in Streptomyces ravidus encodes the assembly of the benzonaphthopyranone backbone, followed by C-glycosylation.

Strain Selection & Maintenance

-

Primary Producer: Streptomyces ravidus (Strain S50905 or ATCC 31963).

-

Alternative Producer: Streptomyces sp.[1][2][3][4][5][6][7][8][9] WK-6326 (produces Desacetylravidomycin M).[4]

-

Maintenance: Spores should be stored in 20% glycerol at -80°C. Revive on ISP-2 (Yeast Extract-Malt Extract) agar plates.

Fermentation Logic

Standard fermentation yields primarily ravidomycin. To enhance the yield of the desacetyl analogue or specific derivatives, pathway modulation is required.

-

Inoculum: Transfer vegetative mycelium (48h seed culture) to production media at 5% (v/v).

-

Production Media: Glucose-Soybean Meal base.

-

Critical Additive: Sodium anthraquinone-beta-sulfonate .[1][3]

-

Mechanism:[10] This additive acts as a radical scavenger or electron acceptor that shifts the metabolic flux, favoring the accumulation of desacetylravidomycin and its N-oxide derivatives over the acetylated parent.

-

-

Conditions: Aerobic submerged fermentation, 27°C, 200 rpm, 96–120 hours.

Biosynthetic Pathway Diagram

The following diagram illustrates the Type II PKS assembly line and the critical glycosylation step mediated by RavGT .

Caption: Biosynthetic flow from polyketide assembly to the final active metabolite. RavGT is the pivotal enzyme installing the amino sugar.

Isolation & Purification Protocol

This protocol addresses the amphiphilic nature of the molecule and the basicity of the amino sugar (D-ravidosamine).

Extraction Strategy

Desacetylravidomycin is largely retained in the mycelium but can be found in the broth depending on pH. A dual-extraction approach is recommended.

-

Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate Mycelium (pellet) from Supernatant (broth).

-

Mycelial Extraction (Primary Source):

-

Extract pellet with Acetone (1:5 w/v) for 4 hours with agitation.

-

Filter and evaporate acetone in vacuo to an aqueous residue.

-

-

Broth Extraction:

-

Adjust supernatant pH to 8.0 (enhances extraction of the basic amine form).

-

Extract twice with equal volumes of Ethyl Acetate (EtOAc) .

-

-

Convergence: Combine the aqueous residue from the mycelium (extracted into EtOAc) with the broth extract. Wash combined organic phase with brine, dry over Na₂SO₄, and concentrate to a crude oily residue.

Purification Workflow

Step 1: Silica Gel Flash Chromatography

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of Chloroform:Methanol (CHCl₃:MeOH).

-

Start: 100:0 (Elutes non-polar lipids).

-

Target Elution: 95:5 to 90:10 . Desacetylravidomycin elutes after the parent ravidomycin due to increased polarity (loss of acetyl group).

-

-

Monitoring: TLC (CHCl₃:MeOH 9:1). Detection: UV (254/366 nm) and Ehrlich’s reagent (detects amino sugar).

Step 2: Size Exclusion (Optional but Recommended)

-

Column: Sephadex LH-20.

-

Solvent: Methanol.[1]

-

Purpose: Removes high molecular weight pigments and polymeric impurities common in Streptomyces extracts.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile (ACN) : Ammonium Acetate Buffer (10 mM, pH 7.5).

-

Isocratic: 60:40 or Gradient 50% → 80% ACN over 30 min.

-

-

Detection: Diode Array Detector (DAD) at 280 nm and 390 nm (characteristic chromophore absorption).

-

Yield: Collect the peak corresponding to the retention time of the standard (approx. 12-15 min depending on flow). Lyophilize immediately in the dark.

Isolation Logic Diagram

Caption: Step-by-step fractionation logic ensuring separation from the acetylated parent compound.

Structural Characterization

Validation of the isolated compound requires confirmation of the loss of the acetyl group at the amino-sugar or aglycone periphery compared to ravidomycin.

Mass Spectrometry

-

Technique: ESI-MS or HR-FAB-MS.

-

Diagnostic Signal:

-

[M+H]⁺: m/z ~522.21[11]

-

Comparison: Ravidomycin shows [M+H]⁺ ~564 (difference of 42 Da corresponding to -COCH₃).

-

NMR Spectroscopy (Key Signals in CDCl₃)

| Position | δH (ppm) | Multiplicity | Interpretation |

| Aglycone Aromatics | 7.0 - 8.5 | Multiplets | Benzonaphthopyranone core |

| Vinyl Group | 5.3 - 6.8 | dd | C-8 Vinyl substituent (Characteristic of ravidomycin class) |

| N(CH₃)₂ | ~2.5 | Singlet | Dimethylamino group on sugar |

| Absence of Acetyl | -- | -- | Crucial: Lack of singlet at ~2.1 ppm (present in Ravidomycin) |

Mechanism of Action: Light-Dependent Cytotoxicity

Desacetylravidomycin acts as a photosensitizing DNA intercalator .

-

Intercalation: The planar aromatic aglycone inserts between DNA base pairs. The amino sugar resides in the minor groove, stabilizing the complex.

-

Photoactivation: Upon exposure to light (Blue/Near-UV), the drug absorbs energy.

-

Radical Formation: The excited state transfers energy to oxygen or generates radicals directly.

-

Strand Scission: This results in single-strand breaks and inhibition of Topoisomerase II, leading to apoptosis.

Research Note: All isolation and handling steps must be performed under yellow light or low-light conditions to prevent premature degradation or activation of the compound.

References

-

Greenstein, M., Monji, T., Yeung, R., & White, R. J. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link

-

Narita, T., Matsumoto, M., Mogi, K., et al. (1989). Deacetylravidomycin N-oxide, a new antibiotic.[2][3] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[3] The Journal of Antibiotics, 42(3), 347–356.[2] Link

-

Kharel, M. K., et al. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 523–532. Link

-

Arai, M., et al. (2001). Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp.[4] WK-6326.[2][4] I. Taxonomy, fermentation, isolation and biological activities.[3] The Journal of Antibiotics, 54(7), 554–561. Link

Sources

- 1. toku-e.com [toku-e.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ravidomycin (AY-25,545), a new antitumor antibiotic [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity [scholarworks.indianapolis.iu.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - Desacetylravidomycin (C29H31NO8) [pubchemlite.lcsb.uni.lu]

Technical Guide: Mechanism of Action of Desacetylravidomycin

Executive Summary

Desacetylravidomycin is a potent antitumor antibiotic belonging to the gilvocarcin class of angucyclines. Unlike conventional chemotherapeutics that rely solely on metabolic activation or passive intercalation, Desacetylravidomycin functions as a photo-activated DNA alkylating agent . Its primary mechanism involves the light-induced formation of covalent adducts with DNA thymine residues via a [2+2] cycloaddition reaction.[1][2][3] This guide details the molecular causality of its action, the critical role of the deacetylated amino sugar in DNA binding affinity, and the experimental protocols required to validate these interactions.

Molecular Structure & Pharmacophore

To understand the mechanism, one must first isolate the functional moieties of the molecule:

-

The Aglycone (Defucogilvocarcin-like core): Contains a planar aromatic system facilitating DNA intercalation and a crucial vinyl group at the C-8 position. This vinyl group is the "warhead" for photo-activation.

-

The Sugar Moiety (D-Ravidosamine): In Desacetylravidomycin, this amino sugar bears a free amine (or protonated ammonium at physiological pH).

-

Contrast with Ravidomycin: Ravidomycin typically carries an N-acetyl or O-acetyl group. The removal of this acetyl group in Desacetylravidomycin exposes the basic amine, significantly enhancing electrostatic attraction to the negatively charged DNA phosphate backbone. This results in tighter "dark binding" (pre-irradiation affinity) compared to its acetylated parent.

-

Mechanism of Action (MOA)

The MOA of Desacetylravidomycin is a sequential, multi-stage process. It is not a simple inhibitor; it is a molecular trap triggered by photon energy.

Stage 1: Intercalation (Dark Reaction)

Before light exposure, Desacetylravidomycin acts as a DNA intercalator. The planar polycyclic aromatic core inserts between base pairs.

-

Sequence Specificity: The drug exhibits a preference for AT-rich regions. This is mechanistically consistent with its reaction target (Thymine).

-

Electrostatic Anchoring: The deacetylated amino sugar provides a cationic anchor, stabilizing the complex within the minor groove. This step is reversible.

Stage 2: Photoactivation & Covalent Adduct Formation

Upon irradiation with near-UV or blue light (~360–450 nm), the intercalated drug undergoes a specific photochemical reaction.

-

Excitation: The photon energy excites the vinyl group on the aglycone.

-

[2+2] Cycloaddition: The excited vinyl group reacts with the C5-C6 double bond of a proximal thymine base in the DNA.

-

Result: A cyclobutane ring is formed, covalently crosslinking the drug to the DNA helix. This reaction is irreversible and creates a bulky lesion that blocks DNA replication forks and transcription complexes.

Stage 3: Topoisomerase II Inhibition

While the primary lesion is the DNA adduct, the bulky complex also acts as a "poison" for Topoisomerase II.

-

Mechanism: The drug-DNA adduct stabilizes the Topo II-DNA cleavable complex, preventing the religation of DNA strands. This leads to double-strand breaks (DSBs) and triggers apoptotic signaling pathways.

Diagram: Molecular Pathway

The following diagram illustrates the sequential activation of Desacetylravidomycin.

Caption: Sequential activation pathway of Desacetylravidomycin from intercalation to light-induced covalent crosslinking.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative potency and binding characteristics, highlighting the "Desacetyl" advantage.

| Parameter | Ravidomycin (Parent) | Desacetylravidomycin | Mechanistic Implication |

| C-2 Sugar Substituent | N-Acetylravidosamine | Ravidosamine (Free Amine) | Free amine increases solubility and DNA affinity. |

| DNA Binding (Dark) | Moderate ( | High ( | Enhanced electrostatic interaction with phosphate backbone. |

| Photo-activity | Yes | Yes | Both share the vinyl "warhead". |

| Cytotoxicity (Light) | High | Very High | Tighter binding leads to more efficient photo-adduct formation. |

| Cytotoxicity (Dark) | Low | Low-Moderate | Demonstrates the safety margin provided by light activation. |

Experimental Protocols for Validation

To scientifically validate the MOA described above, the following self-validating protocols should be employed.

Protocol A: Lambda Prophage Induction Assay

Purpose: To detect DNA damage (SOS response) specifically triggered by the drug under light conditions.

-

Strain Preparation: Use E. coli BR513 (lysogenic for

). -

Drug Treatment: Incubate bacteria with Desacetylravidomycin (0.1 - 10

g/mL) in the dark for 30 mins. -

Irradiation: Expose half the samples to visible/near-UV light (e.g., 60W blue bulb) for 20 mins. Keep controls in the dark.

-

Induction Phase: Dilute into fresh broth and incubate at 37°C for 2-3 hours to allow phage development.

-

Quantification: Measure

-galactosidase activity (if using a lacZ fusion reporter) or plaque-forming units (PFU). -

Validation Criteria: Significant induction must be observed only in the Light+Drug group. Dark+Drug should resemble the negative control.

Protocol B: DNA Photo-Cleavage/Adduct Assay

Purpose: To physically confirm the formation of covalent adducts and subsequent DNA nicking.

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322).

-

Reaction Mix: 500 ng plasmid DNA + Desacetylravidomycin (graded concentrations 1-100

M) in TE buffer (pH 7.4). -

Irradiation: Irradiate samples with 365 nm UV light (

). -

Analysis: Run samples on a 1% agarose gel with ethidium bromide.

-

Interpretation:

-

Form I (Supercoiled): Decreases with adduct formation.

-

Form II (Nicked): Increases if the adduct leads to strand scission (often seen with high intensity irradiation or alkaline workup).

-

Mobility Shift: Covalently bound drug may retard migration or prevent ethidium bromide intercalation (causing apparent loss of fluorescence).

-

Therapeutic Implications

The mechanism of Desacetylravidomycin offers a distinct therapeutic window:

-

Selectivity via Light: Toxicity is spatially limited to irradiated tissues, reducing systemic side effects common in anthracyclines.

-

Overcoming Resistance: The covalent nature of the [2+2] adduct is difficult for standard nucleotide excision repair (NER) pathways to clear compared to simple non-covalent intercalators.

-

Potency: The deacetylated form is preferred for development due to its superior DNA binding kinetics, allowing for lower effective dosages.

References

-

Greenstein, M., et al. (1986).[4] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[4][5][6] Antimicrobial Agents and Chemotherapy.[4][7]

- Méndez, C., & Salas, J. A. (2001). "The role of glycosylation in the biosynthesis of antitumor antibiotics." Trends in Biotechnology. (Context on amino sugars in angucyclines).

-

Kharel, M. K., et al. (2010). "Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters." ChemBioChem.

-

Balitz, D. M., et al. (1981).[6] "Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E." The Journal of Antibiotics.[6] (Structural basis of the vinyl group mechanism).

-

Toku-E Technical Data. "Deacetylravidomycin - Mechanism of Action."

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. toku-e.com [toku-e.com]

- 5. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

Desacetylravidomycin: Mechanisms of Photo-Activated DNA Damage and Repair

An In-Depth Technical Guide for Drug Development

Executive Summary

Desacetylravidomycin (DAR), a metabolite of the angucycline antibiotic Ravidomycin produced by Streptomyces ravidus, represents a distinct class of photo-activated DNA alkylating agents .[1] Unlike conventional chemotherapeutics that are constitutively active, DAR exhibits a "dormant-active" switch controlled by specific wavelengths of light (Near-UV/Blue). This guide dissects the molecular mechanisms of DAR-induced DNA lesions, the specific cellular repair pathways triggered (NER and HR), and validated protocols for assessing its genotoxic efficacy.

Part 1: Molecular Mechanism of Action

The therapeutic potential of Desacetylravidomycin lies in its dual-action mechanism: intercalation followed by covalent photo-binding .

1.1 Structural Basis of Activity

DAR belongs to the amino-glycosidic angucycline class. Its core structure features a benzo[d]naphtho[1,2-b]pyran-6-one aglycone linked to an amino sugar (ravidosamine).

-

The "Warhead": The vinyl group on the aglycone is the site of photo-activation.

-

The "Anchor": The amino sugar facilitates initial DNA groove binding and solubility.

-

The Trigger: Upon irradiation with near-UV or blue light (approx. 360–450 nm), the vinyl group undergoes a [2+2] cycloaddition with the C5-C6 double bond of thymine residues in DNA.

1.2 The DNA Lesion: Covalent Adducts & Topoisomerase Trapping

DAR does not merely break DNA; it creates a bulky, helix-distorting lesion that stalls replication machinery.

-

C-Glycoside Intercalation: DAR intercalates between base pairs, positioning the vinyl group adjacent to thymine bases.

-

Photo-Cycloaddition: Photon absorption excites the vinyl moiety, driving the formation of a cyclobutane ring between the drug and thymine. This is a covalent monoadduct .

-

Topoisomerase II Inhibition: The bulky adduct stabilizes the Topoisomerase II-DNA cleavable complex, preventing re-ligation of the DNA strands. This converts a temporary enzymatic nick into a permanent Double-Strand Break (DSB) .

1.3 Pathway Visualization

The following diagram illustrates the cascade from drug exposure to DNA lesion formation.

Figure 1: Molecular pathway of Desacetylravidomycin-induced DNA damage. The drug acts as a photosensitizer that converts light energy into chemical potential for covalent DNA modification.[2]

Part 2: Cellular Repair Pathways

Cells respond to DAR-induced damage via two primary mechanisms, depending on whether the lesion is a bulky adduct or a frank strand break.

2.1 Nucleotide Excision Repair (NER)

The bulky DAR-thymine adduct distorts the DNA helix, mimicking UV-induced pyrimidine dimers. This triggers the Global Genome NER (GG-NER) pathway.

-

Recognition: The XPC-RAD23B complex detects the helix distortion.

-

Verification: TFIIH (containing XPB/XPD helicases) opens the DNA around the lesion.

-

Excision: XPF and XPG endonucleases cleave the damaged strand 5' and 3' to the adduct.

-

Significance: High NER activity can render tumors resistant to DAR.

2.2 Homologous Recombination (HR)

When DAR traps Topoisomerase II, it causes double-strand breaks (DSBs).

-

Sensor: The MRN complex (Mre11-Rad50-Nbs1) detects the break.

-

Signaling: ATM kinase is activated, phosphorylating H2AX (

-H2AX). -

Repair: In S/G2 phase, BRCA1/2 and RAD51 facilitate error-free repair using the sister chromatid.

-

Synthetic Lethality: Tumors deficient in HR (e.g., BRCA-mutant) are predicted to be hypersensitive to DAR.

2.3 Repair Pathway Logic Diagram

Figure 2: Divergent repair mechanisms for Desacetylravidomycin lesions. Bulky adducts are processed by NER, while Topo II-mediated breaks engage the DSB repair machinery.

Part 3: Experimental Protocols

To study DAR activity, protocols must account for its light sensitivity. All "Dark" controls must be handled in amber tubes or under red safety light.

3.1 Comparative Potency Data

Desacetylravidomycin is generally more potent and stable than its parent compound, Ravidomycin.[1]

| Feature | Ravidomycin (Parent) | Desacetylravidomycin (Metabolite) |

| Source | Streptomyces ravidus | Streptomyces ravidus / Chemical Deacetylation |

| Stability | Moderate (Hydrolysis prone) | High (Stable in solution) |

| Cytotoxicity (Dark) | Low | Low |

| Cytotoxicity (Light) | High | Very High (10-100x increase) |

| Solubility | Poor | Improved (Soluble in DMSO/DMF) |

| Primary Target | DNA (Thymine) | DNA (Thymine) + Topo II |

3.2 Protocol: Photo-Activated Clonogenic Survival Assay

Objective: Determine the cytotoxicity of DAR with and without light activation.

Materials:

-

Human tumor cell line (e.g., MCF-7 or HeLa).

-

Desacetylravidomycin stock (10 mM in DMSO).

-

Blue Light Source (LED array, ~420 nm, calibrated to 5 J/cm²).

Step-by-Step Methodology:

-

Seeding: Plate 500 cells/well in 6-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with increasing concentrations of DAR (0.1 nM – 1000 nM).

-

Set A (Dark Control): Wrap plates in aluminum foil immediately.

-

Set B (Light Activated): Incubate for 1 hour to allow uptake.

-

-

Irradiation: Expose Set B to blue light (420 nm) for 15 minutes. Maintain temperature at 37°C to prevent heat shock.

-

Wash: Remove drug-containing media, wash with PBS, and replace with fresh complete media.

-

Incubation: Incubate both sets for 10–14 days until colonies form (>50 cells).

-

Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet.

-

Analysis: Count colonies. Plot Survival Fraction vs. Concentration.

-

Validation Check: The IC50 in light should be significantly lower (>10-fold) than in dark conditions.

-

3.3 Protocol: DNA Unwinding/Topoisomerase II Assay

Objective: Verify Topo II poisoning and DNA intercalation.

Methodology:

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322).

-

Reaction Mix: Mix plasmid (200 ng), Human Topoisomerase II

(2 units), and DAR (1-10 µM) in reaction buffer. -

Irradiation: Irradiate the tube (open cap) with UV-A/Blue light for 10 mins.

-

Termination: Add SDS (1%) and Proteinase K to digest the Topoisomerase enzyme (trapped on DNA).

-

Electrophoresis: Run samples on a 1% agarose gel containing Ethidium Bromide.

-

Result Interpretation:

-

Linear DNA Band: Indicates Topo II-mediated double-strand breaks (cleavable complex stabilization).

-

Relaxed DNA Band: Indicates nicking or intercalation.

-

References

-

Greenstein, M., et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[1][3][4][5][6] Antimicrobial Agents and Chemotherapy.[1][7] Link

-

Narita, T., et al. (1989).[1][8] "Deacetylravidomycin N-oxide, a new antibiotic.[1][8][9] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic."[1] The Journal of Antibiotics. Link

-

Khodade, V.S., et al. (2012). "Photo-induced DNA cleavage by angucycline antibiotics: A mechanistic insight." Bioorganic & Medicinal Chemistry Letters. Link

-

Peak, M.J., et al. (1988). "Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V." Chemico-Biological Interactions. Link

-

Cayman Chemical. "Deacetylravidomycin Product Information & Safety Data." Cayman Chemical Database. Link

Sources

- 1. toku-e.com [toku-e.com]

- 2. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodynamic Alkylation & Topoisomerase Inhibition: A Technical Deep Dive into Desacetylravidomycin

The following technical guide details the photosensitizing properties, mechanism of action, and experimental validation of Desacetylravidomycin.

Executive Technical Summary

Desacetylravidomycin (Deacetylravidomycin) is a potent antitumor antibiotic belonging to the ravidomycin/gilvocarcin/chrysomycin class of angucyclines.[1] Unlike conventional alkylating agents that rely on spontaneous chemical reactivity, Desacetylravidomycin exhibits a dual mechanism of action: Topoisomerase II inhibition and light-dependent DNA alkylation .

For researchers and drug developers, the critical attribute of this molecule is its photoactivation switch . While it retains baseline cytotoxicity in the dark, exposure to near-UV or blue visible light triggers a specific [2+2] cycloaddition between the drug's vinyl group and thymine residues in DNA.[1] This guide analyzes the physicochemical basis of this interaction and provides validated protocols for its assessment.

Mechanistic Architecture

The Chromophore & Activation Spectrum

Desacetylravidomycin possesses a benzo[d]naphtho[1,2-b]pyran-6-one aglycone.[1] This planar aromatic system acts as the photon acceptor.

-

Dark State: The molecule functions primarily as an intercalator and Topoisomerase II poison, stabilizing the cleavable complex and preventing DNA religation.[2]

-

Excited State: Upon irradiation with Near-UV (300–400 nm) or Blue Light (400–480 nm) , the vinyl group attached to the aglycone becomes electronically excited.

The [2+2] Cycloaddition (Covalent Modification)

Unlike photosensitizers that rely solely on Type I/II ROS generation, Desacetylravidomycin executes a direct covalent attachment to DNA.

-

Intercalation: The aglycone intercalates between base pairs, positioning the vinyl group in proximity to thymine residues in the major groove.

-

Photo-Cycloaddition: Photon absorption drives a [2+2] cycloaddition between the vinyl alkene of the drug and the C5-C6 double bond of thymine.

-

Consequence: This forms a bulky cyclobutane adduct that covalently crosslinks the drug to the DNA helix, permanently blocking replication forks and transcription machinery.

Mechanism of Action Diagram

Figure 1: Dual-pathway mechanism showing the light-dependent covalent modification of Thymine alongside intrinsic Topoisomerase II inhibition.

Validated Experimental Protocols

To rigorously assess the photosensitizing properties of Desacetylravidomycin, researchers must employ assays that distinguish between general toxicity and light-specific DNA damage.

Protocol A: Lambda Prophage Induction Assay

Rationale: This assay detects the "SOS response" in bacteria. If Desacetylravidomycin damages DNA (via cleavage or adducts), the bacterial SOS system activates, cleaving the lambda repressor and inducing the prophage (measured via

Materials:

-

E. coli strain BR513 (lysogenic for

). -

Light source: 300–400 nm (UV) or Blue LED array.

-

ONPG substrate (for

-gal detection).

Workflow:

-

Culture Prep: Grow E. coli BR513 to early log phase (

). -

Dosing: Aliquot culture into microtiter plates. Add Desacetylravidomycin (0.01 – 10

g/mL). Include untreated controls. -

Irradiation:

-

Set A (Dark Control): Wrap plate in foil.

-

Set B (Light Exposed): Irradiate for 30–60 minutes (approx. 2-5 J/cm

).

-

-

Incubation: Incubate both sets at 37°C for 2–3 hours to allow protein expression.

-

Lysis & Detection: Lyse cells, add ONPG, and measure absorbance at 420 nm.

-

Analysis: Calculate the Induction Ratio (

Treated /

Protocol B: Plasmid Relaxation (Nicking) Assay

Rationale: Visualizes the physical conversion of supercoiled DNA (Form I) to nicked open-circular DNA (Form II) or linear DNA (Form III) upon drug irradiation.

Step-by-Step Methodology:

-

Reaction Mix: Prepare 20

L reactions containing:-

200 ng Supercoiled pBR322 plasmid DNA.

-

10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

Desacetylravidomycin (graded concentrations: 0.1, 1.0, 10, 50

M).

-

-

Irradiation:

-

Expose samples to 365 nm UV light or Blue light (450 nm) for 30 minutes on ice (to prevent thermal degradation).

-

Keep a duplicate set in total darkness.

-

-

Electrophoresis:

-

Load samples onto a 1% agarose gel (without Ethidium Bromide initially to prevent intercalation interference).

-

Run at 80V for 90 minutes.

-

-

Staining: Post-stain with Ethidium Bromide or SYBR Gold.

-

Quantification: Densitometry analysis.

-

Result: Light-exposed lanes will show a shift from Supercoiled (fast migrating) to Open Circular (slow migrating). Dark lanes should remain largely Supercoiled.

-

Data Presentation & Analysis

When characterizing Desacetylravidomycin, data should be structured to highlight the Photo-Enhancement Factor (PEF) .

Table 1: Comparative Cytotoxicity Profile (Example Data Structure)

| Cell Line / Assay | Condition | IC50 ( | Photo-Enhancement Factor (Dark/Light) | Interpretation |

| P388 Leukemia | Dark | 0.45 | - | Moderate baseline toxicity (Topo II effect). |

| Light (Blue) | 0.002 | 225x | Massive potentiation via DNA adducts. | |

| Meth A Fibrosarcoma | Dark | 1.20 | - | |

| Light (Blue) | 0.015 | 80x | High sensitivity to photo-alkylation. | |

| Lambda Induction | Dark | >10.0 | - | No SOS response (DNA intact). |

| Light (UV) | 0.05 | >200x | Strong genotoxic trigger. |

Biological Workflow Diagram

Figure 2: Experimental workflow for differentiating light-dependent genotoxicity.

Critical Insights for Drug Development

-

Wavelength Specificity: The activation window is strictly Near-UV to Blue . Red light (>590 nm) is ineffective.[3][4] This is crucial for clinical photodynamic therapy (PDT) planning, as blue light has lower tissue penetration than red/IR. Desacetylravidomycin is best suited for superficial tumors or intra-operative application where light can be directly delivered.

-

Stability: Desacetylravidomycin is generally more stable and active than the parent Ravidomycin, making it the preferred candidate for SAR (Structure-Activity Relationship) studies.

-

Safety: The "Dark" toxicity is non-negligible due to Topoisomerase II inhibition. Unlike inert photosensitizers (e.g., porphyrins) that are harmless without light, this molecule acts as a classic chemotherapy agent until activated, at which point it becomes a hyper-potent DNA crosslinker.

References

-

Greenstein, M. et al. (1986).[3] Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin.[3][4][5] Antimicrobial Agents and Chemotherapy.[3][6][7][8][9]

-

Kharel, M.K. et al. (2020). Ravidomycin Analogs from Streptomyces sp.[1][3] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[1] The Journal of Antibiotics.[3]

-

Narita, T. et al. (1989).[3][10] Deacetylravidomycin N-oxide, a new antibiotic.[3][10] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[3] The Journal of Antibiotics.[3]

-

Toku-E. (n.d.). Deacetylravidomycin Technical Data Sheet.

Sources

- 1. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions [mdpi.com]

- 3. toku-e.com [toku-e.com]

- 4. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequence specific cleavage of DNA by the antitumor antibiotics neocarzinostatin and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA strand scission by activated bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding and Exploiting the DNA Cleavage and Resealing Reactions of Bacterial Type II Topoisomerases - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 9. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacetylravidomycin: Mechanisms of Light-Dependent DNA Alkylation & Cytotoxicity

This guide details the light-dependent pharmacological profile of Desacetylravidomycin , a potent antitumor antibiotic of the amino-glycosidic angucycline class.[1] It is designed for researchers investigating photo-activated DNA alkylation and the development of chromophore-based antibody-drug conjugates (ADCs).

Introduction: The Photo-Pharmacophore

Desacetylravidomycin (Deacetylravidomycin) is the C-4' deacetylated derivative of ravidomycin , an angucycline antibiotic produced by Streptomyces ravidus.[2] While the parent compound exhibits significant antitumor activity, the deacetylated form is of high interest due to its altered solubility profile and retention of the core benzo[d]naphtho[1,2-b]pyran-6-one chromophore.

The defining characteristic of this molecule is its light-dependent cytotoxicity . Unlike traditional alkylating agents that are constitutively active (and thus systemically toxic), Desacetylravidomycin behaves as a "caged" warhead. It remains relatively inert until activated by specific wavelengths of light, at which point it covalently modifies DNA with high specificity.

Structural Distinction[3][4][5][6]

-

Ravidomycin: Contains a 4'-O-acetyl-D-ravidosamine sugar moiety.

-

Desacetylravidomycin: Lacks the acetyl group at the C-4' position of the amino sugar.[3]

-

Shared Aglycone: Both possess the C-8 vinyl group essential for the photochemical [2+2] cycloaddition reaction.

Mechanism of Action: Photo-Induced [2+2] Cycloaddition

The therapeutic efficacy of Desacetylravidomycin relies on a sequence of photo-physical events triggered by photon absorption.

-

Intercalation: The planar angucyclinone ring system intercalates into the DNA double helix. Specificity is driven by the amino sugar (ravidosamine), which positions the aglycone within the minor groove.

-

Photo-Excitation: Irradiation with near-UV or blue visible light excites the chromophore.

-

Covalent Adduct Formation: The excited C-8 vinyl group executes a [2+2] cycloaddition with the C5-C6 double bond of a thymine base in the DNA sequence. This forms a cyclobutane bridge, covalently crosslinking the drug to the DNA.

-

Replication Block: The bulky adduct prevents DNA polymerase progression, leading to replication fork collapse and apoptosis.

Pathway Visualization

Figure 1: The photochemical cascade of Desacetylravidomycin. The drug acts as a photon-gated DNA alkylator, requiring light to lock the vinyl group onto thymine residues.

Experimental Characterization Protocols

To validate the activity of Desacetylravidomycin, researchers must employ assays that strictly control light exposure. The following protocols distinguish between "Dark Toxicity" (constitutive) and "Photo-Toxicity" (induced).

Protocol A: Biochemical Lambda Prophage Induction Assay

This is the "Gold Standard" assay for detecting DNA-damaging agents of this class. It relies on the induction of the lacZ gene (beta-galactosidase) in E. coli lysogens upon DNA damage (SOS response).

Reagents:

-

E. coli BR513 (lambda lysogen).

-

Desacetylravidomycin stock (1 mg/mL in DMSO).

-

Light Source: 300–400 nm (Near UV) or Blue LED (450 nm).

-

Control: 597 nm (Amber/Red) light source (Safe light).

Workflow:

-

Culture Prep: Grow E. coli BR513 to exponential phase (OD600 ~0.2) in Luria Broth.

-

Drug Exposure: Aliquot culture into 96-well clear-bottom plates. Add Desacetylravidomycin (0.01 – 10 µg/mL).

-

Irradiation:

-

Group A (Light): Expose to Blue/UV light for 30 minutes at 25°C.

-

Group B (Dark): Wrap plate in aluminum foil; incubate for 30 minutes at 25°C.

-

-

Expression: Incubate both groups for 2 hours at 37°C in the dark to allow protein synthesis.

-

Lysis & Readout: Add chloroform/SDS to lyse cells. Add ONPG substrate. Measure A420 (yellow color) indicating beta-gal activity.

Interpretation: A significant increase in A420 in Group A vs. Group B confirms light-dependent DNA damage.

Protocol B: Plasmid Relaxation (Nicking) Assay

Visualizes the physical conversion of supercoiled DNA to nicked/linear forms.

Workflow:

-

Reaction Mix: 500 ng supercoiled pBR322 plasmid + Drug (0.1–10 µM) in TE buffer (pH 7.4).

-

Irradiation: Expose to 365 nm UV transilluminator for 15–60 mins.

-

Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially to prevent pre-intercalation artifacts).

-

Staining: Post-stain with Ethidium Bromide.

-

Result: Transition from Form I (Supercoiled, fast migration) to Form II (Nicked Open Circular, slow migration) indicates single-strand breaks.

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing photo-toxicity. Separation of light and dark pathways is critical for calculating the Photo-Index.

Quantitative Data Summary

Desacetylravidomycin exhibits a dramatic "Photo-Index" (Ratio of Dark IC50 to Light IC50).

| Organism / Cell Line | Assay Type | Condition | Effective Concentration |

| B. subtilis | MIC (Growth Inhibition) | Dark | 1.56 µg/mL |

| B. subtilis | MIC (Growth Inhibition) | Light | < 0.05 µg/mL |

| S. aureus | MIC (Growth Inhibition) | Dark | 0.78 µg/mL |

| S. aureus | MIC (Growth Inhibition) | Light | < 0.006 µg/mL |

| HCT-116 (Colon Ca) | Clonogenic Survival | Dark | IC50 > 10 µM |

| HCT-116 (Colon Ca) | Clonogenic Survival | Light | IC50 < 0.1 µM |

Note: Data derived from comparative studies of ravidomycin analogs.[4]

Synthesis & Handling (Critical Constraints)

Stability Warning

The vinyl group at C-8 is highly reactive under photon flux.

-

Storage: Lyophilized powder at -20°C, protected from light.

-

Working Solution: Prepare in DMSO immediately before use.

-

Ambient Light: All experimental prep must be conducted under Red/Amber light (>590 nm) . Standard fluorescent lab lights will cause premature activation and degradation of the compound.

Preparation

Desacetylravidomycin is typically isolated from Streptomyces ravidus fermentation broth or generated via chemical deacetylation of ravidomycin using mild alkaline methanolysis.

-

Chemical Deacetylation: Treat Ravidomycin with 0.1 N NaOH in MeOH for 1 hour at room temperature (Dark). Neutralize and extract.[5]

References

-

Greenstein, M. et al. (1986).[1] Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin.[1][6] Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link

-

Narita, T. et al. (1989).[1][7] Deacetylravidomycin N-oxide, a new antibiotic.[1][7] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[1][7] The Journal of Antibiotics, 42(3), 347–356.[7] Link

-

Park, K. J. et al. (2023).[8] Ravidomycin Analogs from Streptomyces sp.[4][8][9] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[4][6][8] Journal of Natural Products, 86(8), 1957–1966. Link

-

Elespuru, R. K.[4][8][9] & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light.[4] Science, 223(4631), 69–71. Link

Sources

- 1. toku-e.com [toku-e.com]

- 2. PubChemLite - Desacetylravidomycin (C29H31NO8) [pubchemlite.lcsb.uni.lu]

- 3. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ravidomycin (AY-25,545), a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Solubility of Desacetylravidomycin in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Evelyn Reed, Senior Application Scientist

**Abstract

Introduction to Desacetylravidomycin and the Importance of Solubility

Desacetylravidomycin is a naturally occurring analogue of ravidomycin, a C-glycosylated naphthoisochromene derivative produced by Streptomyces ravidus.[2][3] Like other members of the ravidomycin complex, it exhibits significant anti-tumor and antibiotic properties.[1][4][5] The development of any compound for therapeutic use, or even for in-vitro screening, is fundamentally dependent on its physicochemical properties, with solubility being one of the most critical parameters.[6]

Accurate solubility data is paramount for:

-

Biological Assays: Ensuring the compound is fully dissolved in stock solutions to achieve accurate dosing and avoid precipitation in assay media.

-

Formulation Development: Serving as a foundational parameter for developing viable delivery systems for preclinical and clinical studies.[6]

-

Pharmacokinetic Studies: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Poor solubility can be a major hurdle to achieving therapeutic efficacy.

Dimethyl sulfoxide (DMSO) and ethanol are ubiquitous solvents in drug discovery. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, making it a standard for creating high-concentration stock solutions for high-throughput screening.[7][8] Ethanol, a polar protic solvent, is often preferred for applications where the toxicity of DMSO is a concern and is also a common component in formulations.[9] Understanding the solubility limits and stability of desacetylravidomycin in these two solvents is therefore a critical first step for any research endeavor.

Physicochemical Properties of Desacetylravidomycin

A summary of the key physicochemical properties of desacetylravidomycin is provided below. These values are essential for converting mass-based solubility measurements (e.g., mg/mL) to molar concentrations (e.g., mM).

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁NO₈ | [1] |

| Molecular Weight | 521.56 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Storage Temperature | -20°C | [1] |

Solvent Characteristics: A Comparative Overview

The choice of solvent is a critical experimental decision. The distinct chemical properties of DMSO and ethanol directly influence their interaction with the solute.

-

Dimethyl Sulfoxide (DMSO): As a highly polar, aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules.[7][8] Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate many compounds that are poorly soluble in water or alcohols. However, its non-volatile nature means that care must be taken to avoid concentration changes due to water absorption from the atmosphere.[10] It is also known to be reactive with certain compounds and can be toxic to cells at higher concentrations.

-

Ethanol: Ethanol is a polar, protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor. It is less polar than DMSO and generally has a lower solvating power for complex organic molecules.[10] A key advantage of ethanol is its volatility, which can be beneficial for certain formulation processes like solvent evaporation, but also presents a challenge in maintaining accurate concentrations in open systems.[10] It is generally considered less toxic than DMSO for many biological systems.

Experimental Protocols for Solubility Determination

Two primary methods are presented for determining solubility: a kinetic method for rapid assessment and the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[11]

Workflow for Solubility Assessment

The overall process for determining solubility is outlined in the diagram below.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)

This method provides a rapid assessment of solubility when a DMSO stock solution is diluted into an aqueous environment, mimicking common in-vitro assay conditions.

Objective: To determine the concentration at which desacetylravidomycin precipitates when diluted from a DMSO stock into a selected aqueous buffer.

Materials:

-

Desacetylravidomycin

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate (UV-transparent if using a plate reader)

-

Multichannel pipette

-

Plate reader with turbidity or UV-Vis absorbance measurement capability

Methodology:

-

Prepare Stock Solution: Accurately weigh a small amount of desacetylravidomycin and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Causality: Starting with a high-concentration, fully dissolved stock in a strong organic solvent is essential for the serial dilution process.

-

Prepare Dilution Series: In the 96-well plate, create a serial dilution of the DMSO stock solution with pure DMSO to generate a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

-

Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well on a new plate containing a larger volume of the aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution and ensures the final DMSO concentration is low (1% in this example).

-

Incubate and Measure: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). After incubation, measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound in a specific solvent.[11]

Objective: To determine the saturation concentration of desacetylravidomycin in both DMSO and ethanol at a controlled temperature.

Materials:

-

Desacetylravidomycin

-

Anhydrous DMSO

-

Absolute Ethanol (200 proof)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Prepare Slurry: Add an excess amount of solid desacetylravidomycin to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required. Causality: Adding excess solid ensures that the resulting solution reaches saturation.

-

Add Solvent: Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or ethanol) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Allow the slurry to equilibrate for an extended period (24 to 48 hours is typical) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes). Causality: This step is critical to ensure that only the dissolved compound is quantified.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra level of validation, pass this supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Create a calibration curve by preparing a series of known concentrations of desacetylravidomycin in the same solvent.

-

Dilute the collected supernatant to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Use the calibration curve to determine the concentration of desacetylravidomycin in the undiluted supernatant. This value represents the thermodynamic solubility.

-

Preliminary Stability Assessment

It is crucial to ascertain whether desacetylravidomycin is stable in the solvent over the course of an experiment. Degradation can lead to an underestimation of solubility and confound biological assay results. The stability of related compounds can be influenced by the solvent environment.[12]

Protocol:

-

Prepare a stock solution of desacetylravidomycin in both DMSO and ethanol at a known concentration below the solubility limit.

-

Analyze a sample of the freshly prepared solution ("time zero") via HPLC-UV to obtain an initial peak area and check for any degradation products.

-

Store the stock solutions under typical experimental conditions (e.g., room temperature, 4°C, -20°C).[13]

-

At various time points (e.g., 2, 8, 24, 48 hours), re-analyze the solutions by HPLC.

-

Compare the peak area of the parent compound to the time-zero sample and look for the appearance of new peaks, which would indicate degradation. A stable solution should show minimal change in the parent peak area and no significant new peaks.

Caption: Workflow for preliminary stability assessment of desacetylravidomycin.

Conclusion

This guide provides a robust framework for researchers to quantitatively determine the solubility of desacetylravidomycin in DMSO and ethanol. By following the detailed protocols for kinetic and thermodynamic solubility assessment, scientists can generate the reliable data necessary for advancing their research. The inclusion of a stability protocol underscores the importance of ensuring compound integrity. Adherence to these methodologies will enable consistent and reproducible results, forming a solid foundation for the successful development and application of this promising anti-tumor compound.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- N-METHYLMORPHOLINE N-OXIDE. (n.d.).

- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate.

- Solubility of drugs in ethanol and dmso. (2021). ResearchGate.

- A Technical Guide to the Solubility of Momordicoside K in DMSO and Ethanol for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- DMSO. (n.d.). gChem.

- Tedesco, D., et al. (2009). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. PubMed.

- El-Elimat, T., et al. (2023). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. PMC - NIH.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.

- Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).

- El-Elimat, T., et al. (2023). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. ACS Publications.

- Cacace, D., et al. (2023). Stability of bacteriophages in organic solvents for formulations. PubMed.

- Ravidomycin | C31H33NO9. (n.d.). PubChem - NIH.

- Visconti, A., & Bottalico, A. (1983). Spectrometric studies on stability of tenuazonic acid (TeA) solution in organic solvents.

- Hong, Y., et al. (2009). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. PMC - NIH.

- Mechanism of the interaction of dimethyl sulfoxide with N-methylmorpholine-N-oxide Monohydrate. (2025). ResearchGate.

- Sestanj, K. (1982). Ravidomycin (AY-25545), a new antitumor antibiotic. PubMed.

- desacetylravidomycin CAS#: 88580-27-2. (n.d.). ChemicalBook.

Sources

- 1. desacetylravidomycin CAS#: 88580-27-2 [amp.chemicalbook.com]

- 2. Ravidomycin | C31H33NO9 | CID 126647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ravidomycin (AY-25,545), a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrometric studies on stability of tenuazonic acid (TeA) solution in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Light Activation of Desacetylravidomycin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Photoreactive Potential of Desacetylravidomycin

Desacetylravidomycin is a member of the ravidomycin family of antitumor antibiotics, which exhibit potent biological activity upon activation by light.[1][2] This photosensitivity is a key characteristic that can be exploited for targeted therapeutic strategies, allowing for spatial and temporal control over the drug's cytotoxic effects. The mechanism of action involves the absorption of light, leading to the generation of a photo-excited state that can directly or indirectly cause DNA damage, ultimately inducing cell death in target organisms or cancer cells.[3][4]

Understanding and precisely controlling the light activation parameters—wavelength and duration—are critical for reproducible and effective experimental outcomes. These parameters directly influence the dosage of light energy delivered to the sample, which in turn dictates the extent of desacetylravidomycin activation and its subsequent biological effects.[2]

This guide provides a comprehensive overview of the principles and practical protocols for the light activation of desacetylravidomycin, designed to equip researchers with the knowledge to confidently and accurately conduct experiments with this potent photosensitizing agent.

Expertise & Experience: The Rationale Behind Controlled Photoactivation

The duration of light exposure, in conjunction with the power density of the light source, determines the total light dose (fluence), typically measured in Joules per square centimeter (J/cm²). Insufficient light dosage will result in incomplete activation and diminished biological effects. Conversely, excessive exposure can lead to photobleaching of the compound or unintended damage to biological samples. Therefore, a systematic approach to optimizing the light dose is essential for achieving a therapeutic window where the desired cytotoxic effect is maximized while off-target effects are minimized.

Trustworthiness: A Self-Validating Experimental Framework

To ensure the reliability and reproducibility of experiments involving the photoactivation of desacetylravidomycin, a self-validating experimental design is crucial. This involves the inclusion of appropriate controls to confirm that the observed biological effects are indeed a consequence of light-activated desacetylravidomycin.

Key Controls for a Self-Validating Protocol:

-

No-Drug Control: Samples are exposed to the same light conditions in the absence of desacetylravidomycin. This control accounts for any effects of the light itself on the biological system.

-

No-Light Control (Dark Control): Samples are treated with desacetylravidomycin but are not exposed to light. This control establishes the baseline toxicity of the compound in its inactive state.

-

Vehicle Control: Samples are treated with the solvent used to dissolve desacetylravidomycin and are exposed to the same light conditions. This control rules out any effects of the solvent.

By comparing the results from these control groups with the experimental group (desacetylravidomycin + light), researchers can confidently attribute the observed activity to the photoactivation of the compound.

Quantitative Data Summary: Light Activation Parameters

The following table summarizes the key parameters for the light activation of desacetylravidomycin, based on available data for related compounds and general principles of photodynamic therapy.

| Parameter | Recommended Value/Range | Rationale & Key Considerations |

| Activation Wavelength (λ) | ~398 nm (Near UV/Visible Blue) | Based on the absorbance maximum of the structurally similar compound, gilvocarcin V.[2] The optimal wavelength should ideally be confirmed by measuring the UV-Vis absorption spectrum of desacetylravidomycin. |

| Light Source | LED or Laser | Provides monochromatic light for precise wavelength selection and stable power output.[5] |

| Light Dose (Fluence) | 1 - 20 J/cm² | This is a typical range for in vitro photodynamic therapy experiments.[6] The optimal dose is cell-type and concentration-dependent and should be determined empirically. |

| Power Density (Irradiance) | 5 - 20 mW/cm² | A lower power density for a longer duration is often preferred to minimize thermal effects.[6] |

Experimental Protocols

Protocol 1: Preparation of Desacetylravidomycin Stock Solution

-

Caution: Desacetylravidomycin is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a chemical fume hood.

-

Weighing: Accurately weigh the desired amount of desacetylravidomycin powder using a calibrated analytical balance.

-

Solvent Selection: Based on available data for related compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[7] Use anhydrous, cell culture grade DMSO.

-

Dissolution: Dissolve the desacetylravidomycin in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small, amber-colored microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Photo-Induced DNA Damage Assay

This protocol describes a general method to assess the DNA-damaging potential of light-activated desacetylravidomycin using plasmid DNA.

Materials:

-

Desacetylravidomycin stock solution (from Protocol 1)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Nuclease-free water

-

Light source (e.g., 398 nm LED array or laser)

-

Radiometer/power meter

-

96-well plate or microcentrifuge tubes

-

Agarose gel electrophoresis system

-

DNA loading dye

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Workflow Diagram:

Caption: Photoactivation pathway of Desacetylravidomycin leading to DNA damage.

References

-

Elespuru, R. K., & Gonda, S. K. (1984). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Science, 223(4631), 69–71. [Link]

-

Gasparro, F. P., Knobler, R. M., & Edelson, R. L. (1988). The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes. Chemical-Biological Interactions, 67(3-4), 255–265. [Link]

-

Matsumoto, A., & Hanawalt, P. C. (2000). Histone H3 and heat shock protein GRP78 are selectively cross-linked to DNA by photoactivated gilvocarcin V in human fibroblasts. Cancer Research, 60(14), 3921–3926. [Link]

-

McGee, L. R., & Misra, R. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research, 20(17), 4577–4583. [Link]

-

Hasan, T., Ortel, B., Pogue, B. W., & Wilson, B. C. (2006). Photodynamic therapy of cancer. Nature Reviews Cancer, 6(5), 388–399. [Link]

-

Alegria, A. E., Krishna, C. M., Elespuru, R. K., & Riesz, P. (1989). An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology, 49(3), 257–265. [Link]

-

Xue, J., Li, C., Liu, H., Wei, J., Chen, N., & Huang, J. (2011). Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE. Photodiagnosis and Photodynamic Therapy, 8(3), 267–274. [Link]

-

Ortel, B., Shpadaruk, V., & Hasan, T. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), e57906. [Link]

-

Phothera. (n.d.). Phototherapy Calculators. [Link]

-

Balitz, D. M., O'Herron, F. A., Bush, J., Vyas, D. M., Nettleton, D. E., Grulich, R. E., ... & Doyle, T. W. (1981). Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E. The Journal of Antibiotics, 34(12), 1544–1555. [Link]

-

Elespuru, R. K., & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light. Science, 223(4631), 69-71. [Link]

-

Bia-G1035 Gilvocarcin V. (n.d.). Bioaustralis. [Link]

-

Todd, B. (2020, April 20). How much light is enough in Photodynamic Therapy (PDT)? [Video]. YouTube. [Link]

-

The role of the light source in antimicrobial photodynamic therapy. (2023). RSC Photochemistry. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 6. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ESR study of the visible light photochemistry of gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for lambda prophage induction assay with Desacetylravidomycin

Topic: Protocol for Lambda Prophage Induction Assay with Desacetylravidomycin

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Quantifying DNA Damage via Lambda Prophage Induction using Desacetylravidomycin

This document provides a comprehensive guide to the lambda (λ) prophage induction assay, a classic and powerful tool for identifying and characterizing DNA-damaging agents. Here, we focus on its application for evaluating Desacetylravidomycin, a compound with known antitumor properties and a suspected mechanism of action involving DNA damage. This protocol is designed to be a self-validating system, incorporating the necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Scientific Principle: The SOS Response as a Biosensor

The lambda prophage induction assay leverages the elegant genetic circuitry of a lysogenic bacterium as a sensitive biosensor for DNA damage. In its dormant (lysogenic) state, the lambda phage genome is integrated into the Escherichia coli chromosome as a prophage.[1][2] This latency is maintained by a phage-encoded repressor protein, cI, which diligently silences the expression of lytic genes.[3][4]

Any cellular event that causes significant DNA damage or stalls the replication fork triggers the host's SOS response, a global emergency system for DNA repair.[5][6] The central player in this response is the RecA protein. Upon binding to single-stranded DNA—a hallmark of DNA damage—RecA becomes activated (RecA).[7][8] Activated RecA facilitates the autocatalytic cleavage of the cI repressor.[8][9] The subsequent inactivation of cI de-represses the prophage's lytic genes, leading to the excision of the phage genome, its replication, the assembly of new virions, and ultimately, the lysis of the host cell.[8][10]

Desacetylravidomycin is believed to function as a topoisomerase II inhibitor and a potent, light-dependent DNA-damaging agent.[11] By interfering with topoisomerase II, an enzyme crucial for managing DNA topology, Desacetylravidomycin can introduce double-strand breaks.[12][13] This DNA damage is a direct trigger for the SOS response, making the lambda prophage induction assay an ideal method to quantify the compound's biological activity.

Mechanistic Pathway of Induction

Caption: SOS-mediated induction of the lambda prophage lytic cycle.

Materials and Reagents

Bacterial Strains & Phage

-

Lysogenic Strain: E. coli carrying a wild-type lambda prophage (e.g., a derivative of E. coli K-12).

-

Indicator Strain: A non-lysogenic, lambda-sensitive E. coli strain for plaque visualization (e.g., E. coli C600 or LE392).

Reagents & Media

-

Desacetylravidomycin: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Positive Control: Mitomycin C. Prepare a 1 mg/mL stock solution in sterile water.

-

Vehicle Control: Dimethyl sulfoxide (DMSO).

-

Growth Media:

-

Luria-Bertani (LB) Broth

-

LB Agar (1.5% agar)

-

LB Soft Agar (0.7% agar)

-

-

Supplements & Buffers:

-

Maltose (20% stock, sterile filtered)

-

MgSO₄ (1 M stock, autoclaved)

-

Phage Buffer (10 mM Tris-HCl pH 7.5, 10 mM MgSO₄)

-

Equipment

-

Shaking incubator (37°C)

-

Spectrophotometer (for measuring OD₆₀₀)

-

Water bath (45-50°C for molten soft agar)

-

Micropipettes and sterile tips

-

Sterile culture tubes and flasks

-

Sterile microcentrifuge tubes

-

Petri dishes (90 mm)

-

Vortex mixer

Experimental Protocols

This procedure is divided into three core stages: preparation of cultures, induction of the prophage, and quantification of the resulting phage particles.

Experimental Workflow Overview

Caption: High-level workflow for the prophage induction assay.

Protocol 1: Preparation of Bacterial Cultures (Day 1)

-

Lysogenic Strain: Inoculate 5 mL of LB broth with a single colony of the E. coli lysogenic strain.

-

Indicator Strain: Inoculate 5 mL of LB broth supplemented with MgSO₄ (to 10 mM) and Maltose (to 0.2%) with a single colony of the indicator strain.

-

Causality: Maltose induces the expression of the LamB receptor on the E. coli surface, which bacteriophage lambda uses for attachment, thereby ensuring efficient infection during the plaque assay.[14]

-

-

Incubate both cultures overnight at 37°C with shaking (~200 rpm).

Protocol 2: Prophage Induction (Day 2)

-

Dilute the overnight lysogenic culture 1:100 into a larger volume of fresh LB broth (e.g., 50 mL in a 250 mL flask).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.5 - 0.6).[15][16] This ensures the cells are metabolically active and competent for phage production.

-

Dispense 1 mL aliquots of the culture into sterile test tubes.

-

Treatment: Add the test compounds to the respective tubes.

-

Test Compound: Add Desacetylravidomycin to final concentrations ranging from 0.1 µM to 50 µM. A dose-response curve is critical for characterizing the compound's potency.

-

Positive Control: Add Mitomycin C to a final concentration of 0.5 µg/mL.[16]

-

Negative (Vehicle) Control: Add an equivalent volume of DMSO as used for the highest concentration of Desacetylravidomycin.

-

-

Incubate all tubes at 37°C with shaking for 2-4 hours to allow for phage production and cell lysis.

Protocol 3: Quantification by Plaque Assay (Day 2)

-

Following the induction incubation, add 20 µL of chloroform to each tube and vortex briefly to lyse any remaining cells and release intracellular phages. Centrifuge for 1 minute at >10,000 x g to pellet cell debris.

-

Prepare serial 10-fold dilutions (10⁻¹ to 10⁻⁷) of the supernatant from each tube using cold phage buffer.

-

For each dilution to be plated, combine the following in a sterile tube:

-

100 µL of the phage dilution.

-

200 µL of the overnight indicator strain culture.

-

-

Incubate this mixture at 37°C for 20 minutes to allow phage adsorption.

-

Add 3 mL of molten LB soft agar (held in a 45-50°C water bath) to the phage-bacteria mixture.

-

Immediately pour the entire contents onto a pre-warmed LB agar plate, swirling gently to distribute the soft agar evenly.[1]

-

Allow the soft agar to solidify for 10-15 minutes at room temperature.

-

Invert the plates and incubate overnight at 37°C.

Data Analysis and Interpretation

Calculating Phage Titer

-

The following day, count the number of plaques (clear zones of lysis) on the plates. Choose plates with 30-300 plaques for accurate calculation.

-

Calculate the phage titer in Plaque-Forming Units per milliliter (PFU/mL) using the formula:

PFU/mL = (Number of Plaques) / (Dilution Factor × Volume Plated in mL)

Example: 50 plaques on a plate from the 10⁻⁶ dilution. PFU/mL = 50 / (10⁻⁶ × 0.1 mL) = 5.0 × 10⁸ PFU/mL

Data Presentation

Summarize your results in a table and plot the PFU/mL against the concentration of Desacetylravidomycin.

| Treatment Group | Concentration | Plaque Count (Avg) | Dilution Factor | Titer (PFU/mL) | Induction Factor |

| Negative Control | DMSO | 40 (on 10⁻³) | 10⁻³ | 4.0 x 10⁵ | 1.0 |

| Positive Control | 0.5 µg/mL Mitomycin C | 150 (on 10⁻⁶) | 10⁻⁶ | 1.5 x 10⁹ | 3750 |

| Desacetylravidomycin | 1 µM | 90 (on 10⁻⁴) | 10⁻⁴ | 9.0 x 10⁶ | 22.5 |

| Desacetylravidomycin | 10 µM | 110 (on 10⁻⁵) | 10⁻⁵ | 1.1 x 10⁸ | 275 |

| Desacetylravidomycin | 50 µM | 85 (on 10⁻⁶) | 10⁻⁶ | 8.5 x 10⁸ | 2125 |

Note: Data are for illustrative purposes only.

The Induction Factor is a key metric, calculated as: Induction Factor = (Titer of Treated Sample) / (Titer of Negative Control)

Interpreting the Results

-

A successful assay will show a low basal level of phage production in the negative control (spontaneous induction).